Unmatched Selectivity for PRMT7/9 Over Other Isoforms
EML734 exhibits a selectivity window of >100-fold for PRMT7 (IC50 0.32 μM) and >30-fold for PRMT9 (IC50 0.89 μM) against the most potently inhibited off-target PRMT isoform, PRMT8 (IC50 8.29 μM) [1]. In contrast, the closely related analog EML736 shows significantly reduced selectivity, with a PRMT9 IC50 of 5.80 μM and a selectivity window of only ~7-fold relative to PRMT8 (IC50 42 μM) [2]. This marked difference in selectivity profile underscores the critical importance of precise molecular structure for achieving target specificity within the PRMT family.
EML736: ~7-fold (PRMT9 vs. PRMT8)
| Evidence Dimension | Selectivity window (fold) relative to most potently inhibited off-target PRMT |
|---|---|
| Target Compound Data | PRMT7 IC50: 0.32 μM; PRMT9 IC50: 0.89 μM; PRMT8 IC50: 8.29 μM; Selectivity window: >100-fold for PRMT7, >30-fold for PRMT9 |
| Comparator Or Baseline | EML736: PRMT9 IC50: 5.80 μM; PRMT8 IC50: 42 μM; Selectivity window: ~7-fold |
| Quantified Difference | EML734 provides a >30-fold selectivity window for PRMT9 vs. PRMT8, while EML736 provides only a ~7-fold window. |
| Conditions | Radioisotope-based filter assay for PRMT7 and other PRMTs; AlphaLISA assay for PRMT9 (human recombinant enzymes) |
Why This Matters
High selectivity is essential for dissecting isoform-specific functions without confounding off-target effects, ensuring experimental data accurately reflects PRMT7/9 biology.
- [1] Feoli, A., et al. (2023). Table 2. Inhibitory Activities of Compound 1i against PRMTs. PMC10578352. View Source
- [2] Feoli, A., et al. (2023). Table 1. Inhibitory Activities of Compounds 1a–h against PRMT9. PMC10578352. View Source
